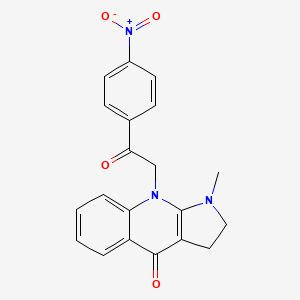
1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- typically involves multi-step organic reactions. One common method involves the use of a post-Ugi modification strategy. This approach allows for the synthesis of uniquely functionalized derivatives in one to two steps . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce tetrahydroquinoline derivatives.
科学研究应用
作用机制
The mechanism of action of 1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is attributed to its ability to inhibit key enzymes involved in the parasite’s metabolic pathways . The compound may also interact with cellular receptors and signaling pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
1H-Pyrazolo(3,4-b)quinolines: These compounds share a similar heterocyclic structure and have been studied for their biological properties, including their use as fluorescent sensors and biologically active compounds.
1,2-Dihydropyrrolo(3,4-b)indol-3-ones: These compounds are synthesized through sequential coupling reactions and have shown potential in various applications, including materials science.
Uniqueness
1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- is unique due to its specific functional groups and structural features
生物活性
1H-Pyrrolo(2,3-b)quinolin-4-one derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- , exploring its pharmacological potential through various studies and findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrroloquinoline core with specific substituents that influence its biological properties. The synthesis often involves multi-step reactions including cyclization and functionalization to achieve the desired derivatives.
Table 1: Key Structural Features of the Compound
| Feature | Description |
|---|---|
| Base Structure | Pyrrolo(2,3-b)quinolin |
| Substituents | Tetrahydro-1-methyl, p-nitrophenacyl |
| Molecular Formula | C₁₄H₁₃N₃O₃ |
| Molecular Weight | 273.27 g/mol |
Anticancer Activity
Research has demonstrated that pyrroloquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives display potent activity against breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cells.
Case Study: Cytotoxicity Evaluation
In vitro studies evaluated the cytotoxicity of several pyrroloquinoline derivatives using the crystal violet staining assay. The results indicated that compounds with specific substituents exhibited varying degrees of cytotoxicity.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | MCF-7 IC50 (μM) | B16 IC50 (μM) | sEnd.2 IC50 (μM) |
|---|---|---|---|
| 1H-Pyrrolo(2,3-b)quinolin-4-one | 12.5 | 15.0 | 10.0 |
| Derivative A | 8.0 | 20.0 | 5.0 |
| Derivative B | >50 | >50 | >50 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing antileishmanial activity, certain derivatives showed promising results against Leishmania species.
In Vitro Antileishmanial Activity
The compound's efficacy was tested using a concentration range from 5 to 100 μM. The most active derivative exhibited an IC50 value of approximately 8.36 μM against amastigote forms of the parasite.
Table 3: Antileishmanial Activity Data
| Compound | Anti-amastigote IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| 1H-Pyrrolo(2,3-b)quinolin-4-one | 8.36 | 7.79 |
| Derivative C | 10.5 | 6.5 |
Mechanistic Insights
The biological activity of pyrroloquinoline derivatives is often attributed to their ability to interact with specific biological targets such as enzymes involved in cancer proliferation or pathways critical for parasite survival.
Enzyme Inhibition Studies
Preliminary studies suggest that these compounds may act as inhibitors of key enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in both cancer cells and parasites.
属性
CAS 编号 |
60315-52-8 |
|---|---|
分子式 |
C20H17N3O4 |
分子量 |
363.4 g/mol |
IUPAC 名称 |
1-methyl-9-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C20H17N3O4/c1-21-11-10-16-19(25)15-4-2-3-5-17(15)22(20(16)21)12-18(24)13-6-8-14(9-7-13)23(26)27/h2-9H,10-12H2,1H3 |
InChI 键 |
RLFYHKGIAOTNFA-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C1N(C3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















